molecular formula C7H7N3O B13099740 2-Methoxy-4-methylpyrimidine-5-carbonitrile

2-Methoxy-4-methylpyrimidine-5-carbonitrile

Cat. No.: B13099740
M. Wt: 149.15 g/mol
InChI Key: ADQUCODHGICYSR-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylpyrimidine-5-carbonitrile is a chemical compound with the molecular formula C7H7N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methylpyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methoxy-4-methylpyrimidine with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile at a temperature range of 0-5°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes and receptors, thereby modulating biological pathways. For example, it can inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-methylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of specialized pharmaceutical agents and other complex organic molecules .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

2-methoxy-4-methylpyrimidine-5-carbonitrile

InChI

InChI=1S/C7H7N3O/c1-5-6(3-8)4-9-7(10-5)11-2/h4H,1-2H3

InChI Key

ADQUCODHGICYSR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C#N)OC

Origin of Product

United States

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